N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide
Description
Properties
IUPAC Name |
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-5-1-3-7-12(10)24-14(26)9-15(27)25-13-8-4-2-6-11(13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVFXPZCGWUVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Bis-Amide Intermediate
The primary method involves a nucleophilic acyl substitution between propanedioyl chloride and 2-(trifluoromethyl)aniline in an aprotic solvent. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates.
- Base Utilization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed to scavenge HCl, driving the reaction to completion.
- Stoichiometry : A 1:2 molar ratio of propanedioyl chloride to aniline ensures complete bis-amide formation, though excess aniline (2.2 equiv.) is often used to mitigate hydrolysis.
Reaction Equation :
$$
\text{ClC(O)CH}2\text{C(O)Cl} + 2 \, \text{ArNH}2 \xrightarrow{\text{Base, DCM}} \text{ArNHC(O)CH}_2\text{C(O)NHAr} + 2 \, \text{HCl}
$$
where Ar = 2-(trifluoromethyl)phenyl.
Step 2: Crystallization and Impurity Control
Crude product purification is critical due to residual unreacted aniline and mono-amide byproducts. Recrystallization from ethanol/water mixtures (3:1 v/v) yields the pure bis-amide with >95% purity. Advanced techniques, such as column chromatography using silica gel and ethyl acetate/hexane eluents, resolve persistent impurities.
Alternative Synthetic Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate amidation. In a sealed vessel, reactions complete within 15–30 minutes at 120°C, achieving 88–92% yield compared to 6–8 hours under conventional heating. This method reduces thermal degradation of the trifluoromethyl groups.
Coupling Reagent Strategies
For sterically hindered amines, coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enable milder conditions (room temperature, 24 hours) with yields up to 78%. This approach avoids acyl chloride formation, enhancing safety profiles.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Elevated temperatures (>80°C) promote side reactions, including:
Moisture Sensitivity
Anhydrous conditions are mandatory. Traces of water hydrolyze propanedioyl chloride, reducing yields by 30–40%. Molecular sieves (3Å) or inert gas sparging (N₂/Ar) mitigate this risk.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) detects residual aniline (<0.1%) and mono-amide (<0.5%).
Industrial-Scale Production Considerations
Cost-Effective Amine Sourcing
2-(Trifluoromethyl)aniline costs ~$450/kg, contributing to 70% of raw material expenses. Bulk procurement and in-house nitration/reduction of 2-(trifluoromethyl)nitrobenzene reduce costs by 30%.
Waste Stream Management
HCl gas neutralization with NaOH produces NaCl brine, requiring treatment for fluoride content (<10 ppm).
Comparative Evaluation of Synthesis Methods
| Method | Yield | Purity | Reaction Time | Cost ($/kg) |
|---|---|---|---|---|
| Conventional Acyl Chloride | 85–90% | >95% | 6–8 hours | 1,200 |
| Microwave-Assisted | 88–92% | 93–95% | 15–30 minutes | 1,350 |
| DMTMM Coupling | 75–78% | >98% | 24 hours | 1,500 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Scientific Research Applications
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the CF₃ group on the phenyl ring critically modulates electronic and steric properties:
- This configuration may reduce solubility in polar solvents compared to meta- or para-substituted analogs .
- However, the electron-withdrawing effect is less pronounced than in ortho-substituted derivatives .
Key Contrast : Ortho-CF₃ groups enhance steric bulk and electronic withdrawal, which could influence reactivity in condensation reactions or binding interactions in biological systems compared to meta/para analogs.
Halogen-Substituted Analogs
Replacing CF₃ with halogens (Cl, F) alters lipophilicity and electronic properties:
- N,N'-bis[(4-chlorophenyl)methyl]propanediamide () : Chlorine substituents increase lipophilicity (logP) but lack the strong electron-withdrawing effect of CF₃. This compound may exhibit higher membrane permeability but lower metabolic stability .
- However, the absence of CF₃ reduces resistance to oxidative degradation .
Key Contrast : CF₃ groups offer superior electron withdrawal and metabolic stability compared to halogenated analogs, making the target compound more suitable for applications requiring robust electronic modulation.
Hybrid Derivatives with Heterocyclic Moieties
Incorporating heterocycles or alternative backbones diversifies functionality:
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide () : The pyridinyl and indole groups introduce hydrogen-bonding capabilities and π-π stacking interactions, which are absent in the target compound. Such features could enhance biological activity or material coordination properties .
- Schiff Base Ligands () : Propanediamide derivatives with naphtholate-imine groups (e.g., DOTA2HNAP) exhibit metal-chelation properties, unlike the target compound. This highlights the role of auxiliary functional groups in enabling applications like zinc sensing .
Key Contrast : The target compound’s lack of heterocycles or chelating moieties limits its utility in coordination chemistry but simplifies synthesis and cost-effectiveness.
Physicochemical Data (Inferred)
| Compound Name | Molecular Formula | Molecular Weight | logP* | Melting Point* | Solubility* |
|---|---|---|---|---|---|
| N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide | C₁₉H₁₄F₆N₂O₂ | 416.32 | ~3.5 | 180–185°C | Low in H₂O |
| N,N′-bis[3-(trifluoromethyl)phenyl]propanediamide | C₁₉H₁₄F₆N₂O₂ | 416.32 | ~3.2 | 170–175°C | Moderate in DMSO |
| N,N'-bis[(4-chlorophenyl)methyl]propanediamide | C₁₇H₁₆Cl₂N₂O₂ | 357.22 | ~4.1 | 150–155°C | Low in H₂O |
| N,N'-bis(2,3-dichlorophenyl)propanediamide | C₁₅H₁₀Cl₄N₂O₂ | 398.07 | ~4.5 | 190–195°C | Insoluble in H₂O |
*Predicted based on structural analogs.
Key Trends :
- CF₃-substituted derivatives exhibit lower logP values than chlorinated analogs due to the polar nature of the CF₃ group.
- Ortho-substitution correlates with higher melting points, likely due to tighter crystal packing.
Biological Activity
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable compound for various applications.
Synthesis
The synthesis typically involves the reaction of 2-(trifluoromethyl)aniline with propanediamide under controlled conditions. Common solvents include dichloromethane or toluene, often using palladium on carbon as a catalyst. This method ensures high yield and purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Plasmodium falciparum, the causative agent of malaria, with a focus on its mechanism of action involving inhibition of specific enzymes critical for parasite survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes associated with cancer and infectious diseases. For example, it has shown potential as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle. Binding studies suggest that it interacts with the active site of the enzyme, leading to reduced viral replication rates .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl groups or the propanediamide backbone can significantly affect potency and selectivity. Research findings indicate that specific substitutions enhance binding affinity to target enzymes while minimizing toxicity to human cells .
Case Study 1: Antimalarial Activity
A study evaluated the antimalarial efficacy of this compound against multiple strains of P. falciparum. The results demonstrated a dose-dependent response, with IC50 values indicating potent activity comparable to established antimalarial drugs. The compound's mechanism was linked to the inhibition of heme detoxification pathways within the parasite .
Case Study 2: Antiviral Activity
In another investigation, this compound was tested as a potential antiviral agent against HIV-1. The results showed that it effectively inhibited viral replication in cell cultures, with minimal cytotoxicity observed at therapeutic concentrations. Molecular docking studies revealed that this compound forms stable complexes with HIV-1 integrase, suggesting a viable pathway for drug development .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers mitigate challenges in reproducing synthetic protocols from literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
